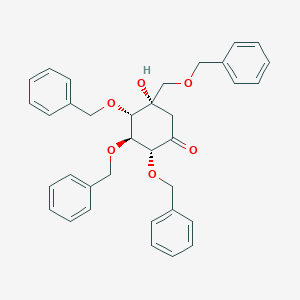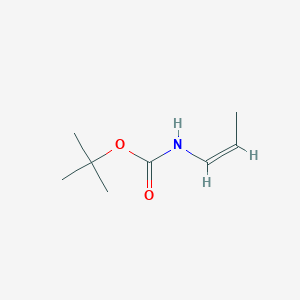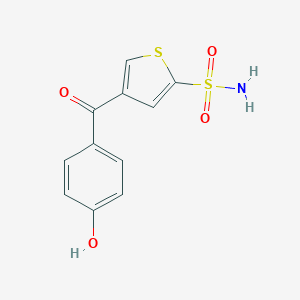
4-(4-Hydroxybenzoyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxybenzoyl)-2-thiophenesulfonamide, commonly known as HTS, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. HTS belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide drugs such as sulfamethoxazole and sulfadiazine. However, HTS possesses unique properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of HTS as a carbonic anhydrase inhibitor involves the binding of HTS to the active site of the enzyme. This binding inhibits the catalytic activity of the enzyme, leading to a decrease in the production of bicarbonate ions. The decrease in bicarbonate ions results in a decrease in the pH of the extracellular fluid, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
HTS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by HTS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. HTS has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, HTS has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HTS in lab experiments is its high potency as a carbonic anhydrase inhibitor. This high potency allows for the use of lower concentrations of HTS, reducing the potential for toxicity. Additionally, HTS has been shown to have good solubility in organic solvents, making it easy to dissolve in experimental solutions.
One of the limitations of using HTS in lab experiments is its relatively high cost compared to other carbonic anhydrase inhibitors. Additionally, HTS has been shown to have some degree of selectivity towards certain carbonic anhydrase isoforms, making it less effective in inhibiting other isoforms.
Direcciones Futuras
There are several future directions for the use of HTS in scientific research. One potential direction is the development of HTS-based drugs for the treatment of glaucoma, epilepsy, and cancer. Additionally, the use of HTS as a tool for studying the role of carbonic anhydrase enzymes in various physiological processes could lead to a better understanding of these processes and the development of new therapies. Finally, the synthesis of HTS analogs with improved potency and selectivity could lead to the development of more effective carbonic anhydrase inhibitors.
Métodos De Síntesis
The synthesis of HTS involves the reaction between 4-hydroxybenzoic acid and thiophene-2-sulfonamide. The reaction is catalyzed by a strong acid such as sulfuric acid and is carried out under reflux conditions. The resulting product is a crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
HTS has been extensively studied for its potential biomedical applications. One of the most significant applications of HTS is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
Propiedades
Número CAS |
118993-57-0 |
|---|---|
Nombre del producto |
4-(4-Hydroxybenzoyl)-2-thiophenesulfonamide |
Fórmula molecular |
C11H9NO4S2 |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
4-(4-hydroxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO4S2/c12-18(15,16)10-5-8(6-17-10)11(14)7-1-3-9(13)4-2-7/h1-6,13H,(H2,12,15,16) |
Clave InChI |
OJXOXNIZNJIMLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CSC(=C2)S(=O)(=O)N)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CSC(=C2)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



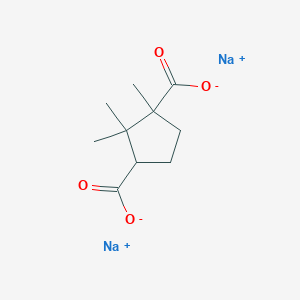
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)

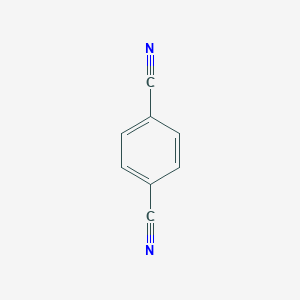
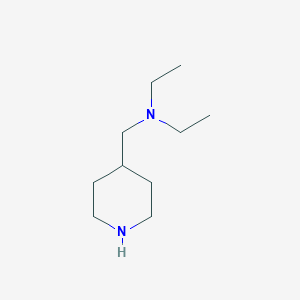
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)


![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)

